methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1616933-64-2
VCID: VC11998417
InChI: InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3
SMILES: CC1=NN2C=C(C=NC2=C1)C(=O)OC
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 1616933-64-2

VCID: VC11998417

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 1616933-64-2

Description

Key Structural Features:

  • Molecular Formula: C9H9N3O2

  • Core Structure: Pyrazolo[1,5-a]pyrimidine

  • Substituents:

    • Methyl group at position 2.

    • Methyl ester group at position 6.

Synthesis

The synthesis of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves cyclization reactions between suitable precursors like hydrazines and β-dicarbonyl compounds under acidic or basic conditions. The following general steps outline its preparation:

  • Formation of the Pyrazole Ring:

    • Reaction of hydrazines with β-keto esters forms the pyrazole core.

  • Cyclization to Form the Pyrimidine Ring:

    • The pyrazole intermediate reacts with formamide or other nitrogen donors to yield the fused pyrazolo-pyrimidine system.

  • Esterification:

    • The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Potential Applications:

  • Anticancer Agents: Pyrazolo-pyrimidines have been investigated for their ability to inhibit kinases and disrupt cellular signaling pathways critical for cancer cell survival.

  • Antiviral Properties: Compounds with similar scaffolds have shown activity against RNA-dependent RNA polymerases in viruses like influenza .

  • AMPK Inhibitors: Some derivatives are being explored as AMP-activated protein kinase inhibitors for metabolic disorders .

Structural Insights:

  • The fused rings are nearly planar, allowing for π–π stacking interactions in crystal lattices.

  • Hydrogen bonding (e.g., C–H···O) often stabilizes dimeric structures in the solid state .

  • Aromaticity enhances binding affinity to target proteins through hydrophobic interactions.

Example Data Table:

ParameterValue
Dihedral Angle (Rings)~0° (planar geometry)
π–π Stacking Distance~3.4 Å
Bond Lengths (C–N, C–C)Standard aromatic ranges

Current Research Areas:

  • Design of novel derivatives for targeted therapy.

  • Exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.

Future Potential:

Given its structural features, methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate could serve as a precursor for designing drugs targeting specific enzymes or receptors involved in cancer, viral infections, or metabolic diseases.

CAS No. 1616933-64-2
Product Name methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3
Standard InChIKey ASQMORYWZBSDSL-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1)C(=O)OC
Canonical SMILES CC1=NN2C=C(C=NC2=C1)C(=O)OC
PubChem Compound 149698645
Last Modified Apr 15 2024

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